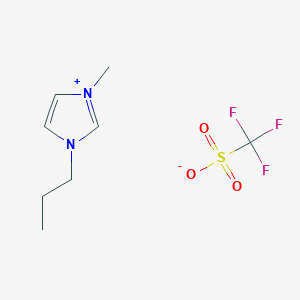

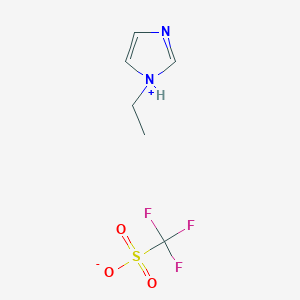

1-ethyl-1H-imidazol-1-ium;trifluoromethanesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Ethyl-1H-imidazol-1-ium;trifluoromethanesulfonate is an ionic liquid composed of a 1-ethyl-1H-imidazol-1-ium cation and a trifluoromethanesulfonate anion. Ionic liquids are salts that are liquid at room temperature and have unique properties such as low volatility, high thermal stability, and wide electrochemical windows. These properties make them useful in various scientific and industrial applications.

Mécanisme D'action

Target of Action

It’s known that this compound is used as a solvent in various chemical reactions . Therefore, its target could be considered the reactants of these chemical reactions.

Mode of Action

1-Ethylimidazolium trifluoromethanesulfonate interacts with its targets by acting as a medium for the chemical reactions . It facilitates the interaction between reactants, possibly by improving solubility or altering the reaction environment.

Biochemical Pathways

The specific biochemical pathways affected by 1-Ethylimidazolium trifluoromethanesulfonate are dependent on the chemical reactions it is involved in. For instance, it has been used in the production of Ionic Polymer-Polymer Composites (IP2C) and in lipase-catalyzed enantioselective amine acylation with 4-pentenoic acid .

Result of Action

The molecular and cellular effects of 1-Ethylimidazolium trifluoromethanesulfonate’s action are largely dependent on the specific reactions it is used in. In the context of its use as a solvent, it can facilitate chemical reactions and contribute to the final products .

Analyse Biochimique

Biochemical Properties

1-Ethylimidazolium trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly as a solvent and reaction medium. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in lipase-catalyzed enantioselective amine acylation with 4-pentenoic acid . The nature of these interactions often involves the stabilization of transition states and the enhancement of reaction rates due to its ionic liquid properties.

Cellular Effects

The effects of 1-Ethylimidazolium trifluoromethanesulfonate on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can alter the expression of specific genes involved in metabolic pathways and can modulate cellular signaling mechanisms

Molecular Mechanism

At the molecular level, 1-Ethylimidazolium trifluoromethanesulfonate exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to stabilize certain molecular conformations and its ionic nature contribute to its effectiveness in biochemical reactions . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethylimidazolium trifluoromethanesulfonate can change over time. The compound is known for its stability, with a high melting point and resistance to degradation . Long-term studies have shown that it maintains its effectiveness in various biochemical assays, although some degradation may occur under extreme conditions. Its stability makes it a reliable reagent for extended experimental use.

Dosage Effects in Animal Models

The effects of 1-Ethylimidazolium trifluoromethanesulfonate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on metabolic processes, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm. Understanding these dosage effects is essential for its safe application in research and potential therapeutic uses.

Metabolic Pathways

1-Ethylimidazolium trifluoromethanesulfonate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic flux and the regulation of metabolite levels . These interactions can influence the overall metabolic state of cells and organisms, making it a valuable tool for studying metabolic processes and developing metabolic engineering strategies.

Transport and Distribution

The transport and distribution of 1-Ethylimidazolium trifluoromethanesulfonate within cells and tissues are facilitated by specific transporters and binding proteins . Its ionic nature allows it to be efficiently transported across cell membranes and distributed to various cellular compartments. This distribution is crucial for its activity and effectiveness in biochemical reactions.

Subcellular Localization

1-Ethylimidazolium trifluoromethanesulfonate exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its function and activity within cells, as they determine the specific biochemical pathways and processes it can influence.

Méthodes De Préparation

The synthesis of 1-ethyl-1H-imidazol-1-ium;trifluoromethanesulfonate typically involves the reaction of 1-ethylimidazole with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ionic liquid. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and purity.

Analyse Des Réactions Chimiques

1-Ethyl-1H-imidazol-1-ium;trifluoromethanesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be involved in redox reactions, particularly in electrochemical applications.

Complexation: The trifluoromethanesulfonate anion can form complexes with metal ions.

Common reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-Ethyl-1H-imidazol-1-ium;trifluoromethanesulfonate has a wide range of scientific research applications:

Chemistry: Used as a solvent and catalyst in various organic reactions.

Biology: Employed in the stabilization of proteins and enzymes.

Medicine: Investigated for its potential use in drug delivery systems.

Comparaison Avec Des Composés Similaires

Similar compounds to 1-ethyl-1H-imidazol-1-ium;trifluoromethanesulfonate include:

1-Phenyl-1H-imidazol-3-ium trifluoromethanesulfonate: Similar structure but with a phenyl group instead of an ethyl group.

1-Ethyl-3-methylimidazolium trifluoromethanesulfonate: Contains a methyl group in addition to the ethyl group.

The uniqueness of this compound lies in its specific combination of cation and anion, which imparts distinct physicochemical properties suitable for specialized applications.

Propriétés

IUPAC Name |

1-ethyl-1H-imidazol-1-ium;trifluoromethanesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.CHF3O3S/c1-2-7-4-3-6-5-7;2-1(3,4)8(5,6)7/h3-5H,2H2,1H3;(H,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGYKKGMGSMEAGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+]1C=CN=C1.C(F)(F)(F)S(=O)(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1,1-Trifluoro-N-methyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide, 90%](/img/structure/B6322956.png)